5-phenyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-PHENYL-N~7~-[3-(1H-PYRAZOL-1-YL)PENTYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The synthesis of 5-PHENYL-N~7~-[3-(1H-PYRAZOL-1-YL)PENTYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine scaffold. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Cyclization: Intramolecular cyclization reactions can be employed to form additional heterocyclic rings.
Scientific Research Applications
5-PHENYL-N~7~-[3-(1H-PYRAZOL-1-YL)PENTYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-PHENYL-N~7~-[3-(1H-PYRAZOL-1-YL)PENTYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of specific enzymes, such as CDKs, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as kinases and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Acts as a multi-targeted kinase inhibitor and apoptosis inducer.
The uniqueness of 5-PHENYL-N~7~-[3-(1H-PYRAZOL-1-YL)PENTYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structural features that confer high selectivity and potency towards its molecular targets, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-phenyl-N-(3-pyrazol-1-ylpentyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H21N7O/c1-2-16(26-12-6-10-23-26)9-11-21-19(28)18-13-17(15-7-4-3-5-8-15)25-20-22-14-24-27(18)20/h3-8,10,12-14,16H,2,9,11H2,1H3,(H,21,28) |
InChI Key |
QVDPJKVYMZATMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3)N4C=CC=N4 |
Origin of Product |
United States |
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